molecular formula C21H19ClF3N3O2S B2703085 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(naphthalene-2-sulfonyl)-1,4-diazepane CAS No. 1024482-77-6

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(naphthalene-2-sulfonyl)-1,4-diazepane

Cat. No.: B2703085
CAS No.: 1024482-77-6
M. Wt: 469.91
InChI Key: OGNLCGWTBXHGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(naphthalene-2-sulfonyl)-1,4-diazepane is a synthetic heterocyclic compound featuring a 1,4-diazepane core substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group and a naphthalene-2-sulfonyl moiety. Its molecular formula is C₂₃H₁₉ClF₃N₃O₂S, with a molecular weight of 518.93 g/mol (calculated).

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-naphthalen-2-ylsulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3N3O2S/c22-19-13-17(21(23,24)25)14-26-20(19)27-8-3-9-28(11-10-27)31(29,30)18-7-6-15-4-1-2-5-16(15)12-18/h1-2,4-7,12-14H,3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNLCGWTBXHGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(naphthalene-2-sulfonyl)-1,4-diazepane typically involves multiple steps, starting with the preparation of the pyridine ring substituted with chloro and trifluoromethyl groups. This can be achieved through a series of reactions, including halogenation and trifluoromethylation . The naphthalene sulfonyl group is then introduced through sulfonation reactions, and the final step involves the formation of the diazepane ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(naphthalene-2-sulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Sulfonyl Substituents

The naphthalene-2-sulfonyl group distinguishes this compound from analogs with alternative sulfonyl substituents:

Compound Name Sulfonyl Group Molecular Formula Molecular Weight (g/mol) Purity (%) CAS Number Source
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(naphthalene-2-sulfonyl)-1,4-diazepane Naphthalene-2-sulfonyl C₂₃H₁₉ClF₃N₃O₂S 518.93 N/A Not explicitly listed -
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-pentylphenyl)sulfonyl]-1,4-diazepane 4-Pentylphenylsulfonyl C₂₅H₂₈ClF₃N₃O₂S 562.08 95 646456-06-6 Combi-Blocks
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonyl-1,4-diazepane Methylsulfonyl C₁₂H₁₄ClF₃N₃O₂S 357.77 N/A Not listed PubChem

Key Observations :

  • The 4-pentylphenylsulfonyl analog (CAS 646456-06-6) is commercially available with 95% purity, suggesting its utility as a lead compound in optimization studies .

Core Heterocycle Modifications

Replacing the 1,4-diazepane core with piperazine or pyrazole alters pharmacokinetic profiles:

Compound Name Heterocycle Molecular Formula Key Features CAS Number Source
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine Piperazine C₁₀H₁₀ClF₃N₄ Simpler structure, lower molecular weight (278.66 g/mol) 132834-56-1 Combi-Blocks
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid Pyrazole C₁₀H₅ClF₃N₃O₂ Carboxylic acid group enables salt formation 1443279-18-2

Key Observations :

  • Piperazine analogs (e.g., 132834-56-1) are smaller and may exhibit improved solubility but reduced conformational flexibility compared to diazepane derivatives.
  • Pyrazole-containing compounds (e.g., 1443279-18-2) introduce acidic functional groups, facilitating interactions with polar biological targets .
Efflux Pump Inhibition:
  • The parent compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane (CAS 231953-40-5) was synthesized as an intermediate for E. coli AcrAB-TolC efflux pump inhibitors, with a reported yield of 72% using dichloromethane/methanol purification .
  • Analog 20 from , featuring a thiophene butane-dione substituent, demonstrated enhanced inhibitory activity due to additional hydrophobic interactions .
Kinase Inhibition:
  • Pyrazole derivatives (e.g., 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid) are explored as kinase inhibitors, leveraging the trifluoromethylpyridine group for target binding .

Physicochemical and Regulatory Data

Compound Name Boiling Point (°C) Storage Conditions Regulatory Status Safety Data Available
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane (CAS 231953-40-5) Not reported Sealed, 2–8°C No bulk transport data GHS-compliant SDS
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-((4-pentylphenyl)sulfonyl)-1,4-diazepane Not reported Room temperature Discontinued in some suppliers No SDS located

Biological Activity

The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(naphthalene-2-sulfonyl)-1,4-diazepane is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H17ClF3N3O2SC_{17}H_{17}ClF_3N_3O_2S with a molecular weight of approximately 419.85 g/mol. Its structure features a pyridine ring substituted with a chloro and trifluoromethyl group, along with a naphthalene sulfonyl moiety attached to a diazepane ring.

PropertyValue
Molecular FormulaC₁₇H₁₇ClF₃N₃O₂S
Molecular Weight419.85 g/mol
CAS Number260442-08-8
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of This compound primarily involves its interaction with various cellular targets:

  • Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
  • Antimicrobial Effects : There is emerging evidence suggesting that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant in neurodegenerative diseases.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various diazepane derivatives, it was found that compounds similar to This compound effectively inhibited the proliferation of human pancreatic cancer cells (Patu8988). The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection.

Results Summary:

  • Cell Line : Patu8988
  • IC50 Value : Approximately 25 µM
  • Mechanism : Induction of caspase-dependent apoptosis

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones in agar diffusion tests.

Table 2: Antimicrobial Activity Results

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Q & A

Q. What are the optimal synthetic routes for 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(naphthalene-2-sulfonyl)-1,4-diazepane, and how can reaction yields be improved?

Methodological Answer: Synthesis optimization involves evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For diazepane derivatives, stepwise functionalization of the pyridine and naphthalene sulfonyl moieties is critical. Use HPLC to monitor intermediate purity and NMR to confirm regioselectivity during substitutions. For trifluoromethyl group introduction, consider using Umemoto’s reagent or CF₃Cu under inert conditions. Reaction yields can be improved via microwave-assisted synthesis to reduce side products .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer: Combine X-ray crystallography for absolute configuration determination, ¹H/¹³C NMR for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For sulfonyl group confirmation, FT-IR (stretching at ~1350–1200 cm⁻¹ for S=O) and Raman spectroscopy are essential. Cross-validate purity using HPLC with UV/Vis detection (λ = 254 nm for aromatic systems) .

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?

Methodological Answer: For pharmacological screening, use cell viability assays (e.g., MTT or resazurin reduction) against cancer cell lines (e.g., HeLa or MCF-7) to assess antitumor potential. Include enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. Ensure proper controls (DMSO for solubility, reference inhibitors like staurosporine) and triplicate measurements to minimize variability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and compare with experimental data. Solvent effects can be modeled via polarizable continuum models (PCM). Software like Gaussian 16 or ORCA is recommended .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

Methodological Answer: Discrepancies often arise from bioavailability or metabolic instability. Conduct ADME profiling:

  • Solubility: Use shake-flask method with PBS (pH 7.4).
  • Plasma stability: Incubate compound in rat/human plasma (37°C) and analyze degradation via LC-MS.
  • CYP450 metabolism: Use human liver microsomes to identify metabolites.
    Correlate in vitro IC₅₀ with in vivo efficacy using PK/PD modeling (e.g., NONMEM) .

Q. How can structure-activity relationships (SAR) guide functional group modifications to enhance target selectivity?

Methodological Answer: Systematically vary substituents on the pyridine and naphthalene rings. For example:

  • Replace trifluoromethyl with -CF₂H or -OCF₃ to modulate lipophilicity (logP).
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the sulfonyl moiety to enhance hydrogen bonding.
    Evaluate changes via molecular docking (AutoDock Vina) against target proteins and validate with surface plasmon resonance (SPR) for binding affinity .

Q. What methodologies ensure stability during formulation with biosurfactants or cyclodextrins?

Methodological Answer: Assess compatibility via differential scanning calorimetry (DSC) to detect interactions. For cyclodextrin complexes, use phase solubility studies (Higuchi method) to determine inclusion ratios. Monitor stability under accelerated conditions (40°C/75% RH for 4 weeks) with HPLC-UV to track degradation products (e.g., hydrolysis of the sulfonyl group) .

Methodological Challenges

Q. How to validate analytical methods for detecting trace impurities in the compound?

Methodological Answer: Follow ICH Q2(R1) guidelines for validation:

  • Specificity: Spike samples with known impurities (e.g., des-chloro analog) and confirm separation via HPLC-DAD.
  • Limit of detection (LOD): Use signal-to-noise ratio (S/N ≥ 3) at 0.1% impurity level.
  • Robustness: Vary column temperature (±5°C) and flow rate (±0.1 mL/min) to assess method resilience .

Q. What advanced separation techniques improve purification of stereoisomers or regioisomers?

Methodological Answer: Use chiral stationary phases (e.g., Chiralpak IA/IB) for enantiomer separation. For regioisomers, optimize reverse-phase HPLC with gradient elution (acetonitrile/water + 0.1% TFA). Consider supercritical fluid chromatography (SFC) for higher resolution. Confirm purity with 2D LC-MS/MS .

Data Integration and Theory

Q. How to align experimental findings with theoretical frameworks (e.g., Hammett constants, QSAR models)?

Methodological Answer: Correlate substituent electronic effects (σ values from Hammett plots) with biological activity. Develop quantitative SAR (QSAR) models using descriptors like molar refractivity, logP, and polar surface area. Validate models via leave-one-out cross-validation and external test sets. Software like MOE or Schrödinger facilitates descriptor calculation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.